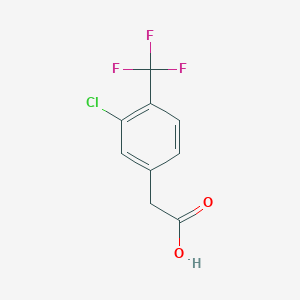

3-Chloro-4-(trifluoromethyl)phenylacetic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry, which gained significant momentum during the twentieth century as researchers recognized the unique properties imparted by fluorine substitution. The compound's discovery and synthesis represent part of a systematic exploration of halogenated phenylacetic acid derivatives that began with foundational work on phenylacetic acid preparation methods established in earlier decades. Historical synthetic approaches to phenylacetic acid compounds involved hydrolysis of benzyl cyanide and related methodologies, providing the groundwork for more sophisticated fluorinated analogs.

The specific synthesis pathway for this compound draws upon established protocols for preparing phenylacetic acid compounds through diazotization and subsequent hydrolysis reactions. These methodological foundations were crucial for developing the complex multi-step synthetic routes required to introduce both chlorine and trifluoromethyl functionalities at precise positions on the aromatic ring. The compound's emergence as a research target reflects the growing recognition that strategic placement of electron-withdrawing groups, particularly fluorine-containing moieties, could dramatically alter the biological and chemical properties of organic molecules.

Industrial interest in this compound developed alongside advancing pharmaceutical research, where the unique electronic properties of the trifluoromethyl group became increasingly valued for drug development. The historical trajectory of this compound's development illustrates the evolution from simple halogenated compounds to sophisticated polyfunctional molecules designed for specific applications. Patent literature from the early 2000s demonstrates increasing synthetic activity around related compounds, indicating growing commercial and research interest in this chemical class.

Significance in Organofluorine Chemistry

This compound exemplifies several fundamental principles that make organofluorine compounds uniquely valuable in modern chemistry. The carbon-fluorine bond, with an average bond energy around 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the remarkable thermal and chemical stability observed in compounds containing trifluoromethyl groups.

The compound's structural features demonstrate the profound impact of fluorine substitution on molecular properties. Fluorine's highest electronegativity of 3.98 among all elements creates substantial dipole moments in carbon-fluorine bonds, measuring approximately 1.41 Debye units. This high electronegativity, combined with fluorine's minimal van der Waals radius of 1.47 Angstroms, allows for efficient shielding of the carbon skeleton while minimizing steric interference. The trifluoromethyl group in this compound thus provides both electronic modulation and steric protection without introducing destabilizing interactions.

Recent research has revealed the remarkable impact of fluorine positioning on biological activity, with studies demonstrating that 4-position fluorine substitution can provide greater than ten-fold improvements in potency compared to non-fluorinated analogs. The specific arrangement in this compound, with chlorine at the 3-position and trifluoromethyl at the 4-position, represents an optimized electronic configuration that maximizes both stability and reactivity. This compound serves as an excellent model for understanding how multiple electron-withdrawing groups can be combined to achieve desired chemical and biological properties.

The significance of this compound extends to its role as a synthetic intermediate in complex molecule construction. The phenylacetic acid framework provides multiple reactive sites for further functionalization, while the chlorine and trifluoromethyl substituents offer distinct chemical handles for selective transformations. This versatility has made this compound valuable in pharmaceutical development, particularly for synthesizing compounds requiring precise electronic tuning.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound at the forefront of several active research areas, most notably in the development of novel therapeutic agents and advanced synthetic methodologies. Recent investigations into anticryptosporidial compounds have highlighted the exceptional potential of fluorinated phenylacetic acid derivatives, with research demonstrating that strategic fluorine placement can dramatically enhance biological activity. Studies examining structure-activity relationships have revealed that compounds incorporating 4-position fluorine substitution exhibit remarkable potency improvements, with some derivatives showing effective concentrations as low as 0.07 micromolar.

The compound's role in contemporary pharmaceutical research extends beyond individual drug development to broader questions of molecular design and optimization. Research teams have utilized this compound and related compounds to investigate fundamental principles governing drug-target interactions, particularly focusing on how electron-withdrawing groups influence binding affinity and selectivity. These investigations have provided crucial insights into the relationship between chemical structure and biological activity, informing rational drug design strategies across multiple therapeutic areas.

Current synthetic chemistry research has embraced this compound as a platform for developing new reaction methodologies. The compound's unique electronic properties make it an excellent substrate for studying novel carbon-fluorine bond activation reactions and selective functionalization strategies. Recent advances in organophotoredox chemistry have demonstrated new approaches for modifying trifluoromethyl groups, opening possibilities for generating derivatives with precisely tuned properties.

Table 1: Key Chemical Properties of this compound

The integration of this compound into materials science research represents another significant contemporary application. The compound's unique electronic properties and thermal stability make it valuable for developing advanced polymeric materials with enhanced performance characteristics. Research into fluorinated polymer formulations has utilized this compound to improve thermal stability and chemical resistance in automotive and construction applications, demonstrating the broad applicability of organofluorine chemistry beyond pharmaceutical applications.

Properties

IUPAC Name |

2-[3-chloro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUKXNXYRHYNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetic acid typically involves the chlorination and trifluoromethylation of phenylacetic acid derivatives. One common method is the Friedel-Crafts acylation of 3-chloro-4-(trifluoromethyl)benzene with chloroacetyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted phenylacetic acid derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetic acid typically involves the chlorination and trifluoromethylation of phenylacetic acid derivatives. Common methods include:

- Friedel-Crafts Acylation : Using 3-chloro-4-(trifluoromethyl)benzene with chloroacetyl chloride, often facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles.

- Oxidation Reactions : It can be oxidized to form carboxylic acids or other derivatives.

- Reduction Reactions : Reduction can yield alcohols or other reduced products.

Biological Studies

Research into the biological activities of this compound has indicated potential interactions with various biomolecules and enzymes. It is studied for:

- Pharmacological Properties : Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, especially in the design of new pharmaceuticals. Its fluorinated structure may contribute to enhanced metabolic stability and bioactivity.

Agrochemical Development

In the agrochemical sector, this compound is utilized in the production of pesticides and herbicides due to its efficacy against specific pests and diseases.

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated that derivatives of this compound exhibit significant anticancer activity. The compound was modified to enhance its interaction with cancer cell receptors, leading to increased cell apoptosis rates.

Case Study 2: Agrochemical Applications

Research highlighted the effectiveness of this compound as a precursor for developing herbicides that target specific weed species without harming crops. Field trials showed a marked reduction in weed populations while maintaining crop yields.

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates diverse chemical transformations |

| Biological Studies | Interaction studies with enzymes | Potential therapeutic targets identified |

| Medicinal Chemistry | Drug development | Improved pharmacokinetic profiles |

| Agrochemical Development | Herbicide production | Effective pest control with minimal crop damage |

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially leading to improved drug-like properties. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-Chloro-5-(trifluoromethyl)phenylacetic Acid

- Molecular Formula : C₉H₆ClF₃O₂ (identical to the target compound).

- Key Difference : The -CF₃ group is at the 5-position instead of the 4-position.

- Impact : This positional isomer exhibits a significantly higher melting point (125–127°C ) due to altered crystal packing . Pharmacological studies suggest that substituent position affects receptor binding; for example, in MCH1 receptor antagonists, positional changes reduce inhibitory activity (IC₅₀ values vary by >10-fold) .

4-Chloro-3-(trifluoromethyl)phenylacetic Acid

Substituent Type Variations

3-Bromo-4-(trifluoromethyl)phenylacetic Acid

- CAS : 914637-17-5; Molecular Weight : 283.04 g/mol .

- Key Difference : Bromine replaces chlorine at the 3-position.

- However, its lower electronegativity compared to chlorine may weaken hydrogen-bonding interactions in biological targets .

3,5-Bis(trifluoromethyl)phenylacetic Acid

Core Structure Modifications

3-Chloro-4-(trifluoromethyl)cinnamic Acid

- CAS : 1092460-80-4; Molecular Weight : 264.61 g/mol .

- Key Difference: Acetic acid moiety replaced with a propenoic acid (cinnamic acid) chain.

- Impact : The extended conjugation increases UV absorbance (λmax ~270 nm) and alters reactivity in Michael addition reactions .

2,4,5-Trifluorophenylacetic Acid

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 3-Chloro-4-(trifluoromethyl)phenylacetic acid | 115382-35-9 | C₉H₆ClF₃O₂ | 238.60 | 68–71 | 3-Cl, 4-CF₃ |

| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | 886496-99-7 | C₉H₆ClF₃O₂ | 238.60 | 125–127 | 3-Cl, 5-CF₃ |

| 4-Chloro-3-(trifluoromethyl)phenylacetic acid | 22902-86-9 | C₉H₆ClF₃O₂ | 238.59 | Not reported | 4-Cl, 3-CF₃ |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | 302912-02-3 | C₁₀H₆F₆O₂ | 304.15 | Not reported | 3-CF₃, 5-CF₃ |

| 4-Bromo-3-(trifluoromethyl)phenylacetic acid | 914637-17-5 | C₉H₆BrF₃O₂ | 283.04 | Not reported | 4-Br, 3-CF₃ |

Pharmacological and Industrial Relevance

- Biological Activity : In MCH1 receptor antagonist studies, this compound derivatives showed IC₅₀ values <100 nM, outperforming analogs with fluorine or methyl groups .

- Synthetic Utility : The -CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings, enabling efficient synthesis of biaryl compounds .

- Safety Profile : Similar halogenated phenylacetic acids require strict handling (e.g., PPE for eye/skin protection) due to irritant properties .

Biological Activity

3-Chloro-4-(trifluoromethyl)phenylacetic acid (CTFPA) is a compound of significant interest due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

CTFPA is characterized by a chlorinated phenyl ring substituted with a trifluoromethyl group and an acetic acid moiety. This unique structure contributes to its biological properties and reactivity.

Target Interactions

CTFPA and similar compounds have been shown to interact with various enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Biochemical Pathways

Research indicates that CTFPA may participate in several biochemical pathways, including:

- Diolefination Reactions : Mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, which suggests its role in synthetic organic chemistry.

- Suzuki-Miyaura Coupling : A reaction that highlights its potential as an intermediate in the synthesis of complex organic molecules.

Pharmacokinetics

The pharmacokinetic profile of CTFPA is influenced by its solubility, stability, and interaction with transport proteins. Factors such as pH and temperature can also affect its bioavailability and efficacy in biological systems.

Pharmacological Effects

CTFPA has been investigated for various pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting that CTFPA may possess anti-inflammatory properties.

- Antimicrobial Potential : Preliminary studies indicate that CTFPA may exhibit antimicrobial activity against certain pathogens, though detailed studies are required to confirm these effects.

Case Studies

- Inhibition Studies : In vitro studies have shown that CTFPA can inhibit specific enzymes involved in metabolic pathways, indicating potential applications in drug development targeting metabolic disorders.

- Toxicological Assessments : Research has highlighted that compounds with similar structures can cause respiratory tract irritation and skin irritation, necessitating safety evaluations for CTFPA before therapeutic use.

Scientific Research

CTFPA is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in:

- Drug Development : Investigated for potential use in designing new pharmaceuticals with improved pharmacokinetic properties.

- Agrochemicals : Explored for applications in developing agrochemicals due to its structural characteristics that may enhance efficacy against pests .

Summary of Findings

| Feature | Details |

|---|---|

| Chemical Structure | This compound |

| Mechanism of Action | Interacts with enzymes/receptors; involved in diolefination |

| Pharmacokinetics | Influenced by solubility, stability, transport protein interactions |

| Biological Activity | Potential anti-inflammatory and antimicrobial effects |

| Applications | Drug development, agrochemicals |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-(trifluoromethyl)phenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via electrophilic aromatic substitution (EAS) or halogenation of precursor molecules. For example, chlorination of 4-(trifluoromethyl)phenylacetic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst (60–80°C, anhydrous conditions) yields the target compound . Solvent choice (e.g., dichloromethane vs. acetic acid) significantly impacts reaction kinetics and regioselectivity, with polar aprotic solvents favoring higher yields (~70–80%) compared to non-polar solvents (~40–50%) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (4:1 ratio) at low temperatures (0–5°C) to isolate crystalline product with >95% recovery .

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent removes unreacted precursors and halogenated impurities .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing stability toward nucleophilic attack. For Suzuki-Miyaura coupling, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in DMF at 100°C to achieve coupling efficiencies of ~65–75% . Kinetic studies (UV-Vis monitoring) reveal a reaction half-life of ~2.5 hours under these conditions .

Q. What experimental strategies resolve contradictions in reported pKa values for this compound?

Methodological Answer:

- Potentiometric Titration: Dissolve the compound in 50% ethanol/water to determine pKa (expected range: 2.8–3.2). Discrepancies arise from solvent dielectric effects; correct for ionic strength using the Davies equation .

- Computational Validation: DFT calculations (B3LYP/6-311+G(d,p)) predict proton dissociation energies, aligning experimental data with theoretical models .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Thermal Degradation: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC; degradation products (e.g., decarboxylated derivatives) form above 60°C .

- pH Stability: Store solutions at pH 2–12 (25°C). Acidic conditions (pH < 4) promote hydrolysis of the acetic acid moiety, while alkaline conditions (pH > 10) degrade the trifluoromethyl group .

Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?

Methodological Answer: The chloro substituent directs electrophiles to the ortho/para positions relative to itself, while the -CF₃ group sterically hinders meta substitution. Competitive kinetic experiments (e.g., nitration with HNO₃/H₂SO₄) show >80% para-nitro product due to steric and electronic effects . Isotopic labeling (²H/¹³C) and Hammett σ⁺ values corroborate these trends .

Analytical and Data-Driven Challenges

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

- Solubility Screening: Use shake-flask method with UV quantification. The compound shows moderate solubility in DMSO (25 mg/mL) but poor solubility in hexane (<0.1 mg/mL) due to its polar carboxylic acid group and hydrophobic aryl halide motifs .

- Co-solvent Systems: Blend ethanol (40%) with water to enhance solubility (up to 15 mg/mL) via hydrogen-bond disruption .

Q. What advanced spectral techniques differentiate this compound from structural analogs?

Methodological Answer:

- 19F NMR: The -CF₃ group exhibits a distinct singlet at δ -62 to -65 ppm, absent in non-fluorinated analogs .

- HRMS (ESI+): Confirm molecular ion [M+H]⁺ at m/z 257.0124 (calculated for C₉H₅ClF₃O₂) with <2 ppm error .

Experimental Design Considerations

Q. How to optimize reaction conditions for large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.